3-Chloro-4-methylphthalic acid 3-Chloro-4-methylphthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13842772
InChI: InChI=1S/C9H7ClO4/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C9H7ClO4
Molecular Weight: 214.60 g/mol

3-Chloro-4-methylphthalic acid

CAS No.:

Cat. No.: VC13842772

Molecular Formula: C9H7ClO4

Molecular Weight: 214.60 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-methylphthalic acid -

Specification

Molecular Formula C9H7ClO4
Molecular Weight 214.60 g/mol
IUPAC Name 3-chloro-4-methylphthalic acid
Standard InChI InChI=1S/C9H7ClO4/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Standard InChI Key BTKMBBLIJYMTNX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Chloro-4-methylphthalic acid belongs to the class of disubstituted phthalic acids, featuring two carboxylic acid groups at the 1- and 2-positions, a chlorine atom at the 3-position, and a methyl group at the 4-position. Its molecular formula is C₉H₇ClO₄, with a molecular weight of 228.6 g/mol. The IUPAC name is 3-chloro-4-methylbenzene-1,2-dicarboxylic acid, and it may exist in both anhydride and diacid forms depending on reaction conditions .

Synthesis and Industrial Production

Chlorination of 4-Methylphthalic Acid

The primary synthesis route involves the direct chlorination of 4-methylphthalic acid or its anhydride in concentrated sulfuric acid (≥90%) using chlorine gas. A catalytic amount of iodine accelerates the reaction, which typically proceeds at temperatures between 20°C and 50°C .

Reaction Conditions

ParameterValue
Substrate4-Methylphthalic acid/anhydride
Chlorine stoichiometry1–3 mol Cl₂ per mol substrate
CatalystIodine (0.5–2% by weight)
Reaction mediumConcentrated H₂SO₄
Temperature20–50°C

This method yields a mixture of mono-, di-, and trichlorinated products, with the 3-chloro isomer being separable via fractional crystallization or chromatography .

Anhydride Formation

The anhydride form, 3-chloro-4-methylphthalic anhydride, is obtained by heating the diacid at 150–200°C under reduced pressure. This intermediate is critical for polymerization reactions and esterification processes .

Physicochemical Properties

Physical State and Solubility

3-Chloro-4-methylphthalic acid is a crystalline solid at room temperature. Its solubility profile aligns with substituted phthalic acids:

  • Water: Low solubility (<1 g/L at 25°C) due to hydrophobic methyl and chloro groups.

  • Organic solvents: Moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Thermal and Stability Data

PropertyValue (Predicted/Experimental)Source
Melting point180–190°C (estimated)
Boiling pointDecomposes above 250°C
Density1.45–1.55 g/cm³
pKa (carboxylic acids)~2.8 and ~5.1

Thermogravimetric analysis (TGA) of related compounds indicates decomposition onset near 250°C, consistent with the cleavage of carboxylic acid groups .

Applications in Industry and Research

Polymer Chemistry

The anhydride form is a key monomer for synthesizing polyimides and epoxy resins, offering enhanced thermal stability and flame retardancy compared to non-chlorinated analogs. These polymers are used in high-temperature adhesives and electronic encapsulants .

Agrochemical Intermediates

3-Chloro-4-methylphthalic acid derivatives serve as precursors to herbicides and fungicides. For example, esterification with alcohols yields compounds with phytotoxic activity against broadleaf weeds .

Pharmaceutical Synthesis

Chlorinated phthalic acids are employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. The chlorine atom enhances bioavailability by modulating lipophilicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator